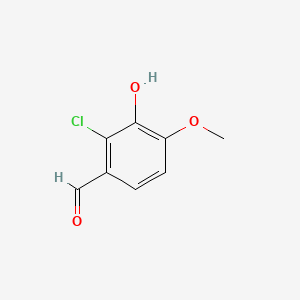

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMJGFBJQBQOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191125 | |

| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-57-3 | |

| Record name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroisovaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-hydroxy-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROISOVANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

An In-Depth Technical Guide for the Regioselective Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin

This compound (CAS No. 37687-57-3), also known as 2-chloroisovanillin, is a highly functionalized aromatic aldehyde of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1][2] Its unique substitution pattern—featuring chloro, hydroxyl, methoxy, and aldehyde groups—provides multiple reactive sites for the construction of complex molecular architectures.[3] This compound serves as a critical building block for various high-value molecules, including pharmaceutical intermediates and specialized fluorescent sensors like BODIPY dyes.[4][5]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available and bio-renewable precursor, isovanillin. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a self-validating, step-by-step methodology designed for reproducibility and high yield.

Synthetic Strategy and Mechanistic Insights

The conversion of isovanillin to this compound is achieved through a direct electrophilic aromatic substitution, specifically, a chlorination reaction. The success of this synthesis hinges on controlling the regioselectivity of the chlorination to favor substitution at the C-2 position.

The Chemistry of Electrophilic Aromatic Substitution in Phenols

The aromatic ring of isovanillin is highly activated towards electrophilic attack due to the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups.[6] The hydroxyl group, in particular, is a powerful activating group and an ortho, para-director.[7] This means it directs incoming electrophiles to the positions immediately adjacent (ortho) or opposite (para) to it.

In isovanillin (3-hydroxy-4-methoxybenzaldehyde), the positions ortho to the powerfully activating hydroxyl group are C-2 and C-4. The C-4 position is already substituted with a methoxy group. The position para to the hydroxyl group (C-6) is sterically less hindered, but the electronic directing effects of the substituent groups are paramount. The methoxy group at C-4 is also an ortho, para-director, activating the C-3 and C-5 positions. The aldehyde group (-CHO) is a deactivating group and a meta-director.

The cumulative effect of these groups strongly activates the C-2 position for electrophilic substitution. The hydroxyl group's powerful ortho-directing effect, combined with the fact that the alternative ortho position (C-4) is blocked, makes the C-2 position the most nucleophilic and therefore the most likely site for chlorination.

Rationale for Reagent Selection

-

Starting Material: Isovanillin. Isovanillin is an ideal precursor due to its substitution pattern, which pre-disposes the molecule for chlorination at the desired C-2 position. It is commercially available and can be derived from natural sources.[8][9]

-

Chlorinating Agent: Tert-butyl hypochlorite (t-BuOCl). While various chlorinating agents exist, such as sulfuryl chloride (SO₂Cl₂)[10][11], tert-butyl hypochlorite is particularly effective for this transformation. It serves as a source of electrophilic chlorine (Cl⁺) under mildly acidic conditions. Its use avoids the harsh conditions or the need for strong Lewis acid catalysts that can be associated with other chlorinating agents, which could lead to undesired side reactions or polymerization of the phenol.[12] The reaction with t-BuOCl proceeds cleanly, offering good yields of the desired monochlorinated product.[13]

-

Solvent: Acetic Acid. Acetic acid serves as an ideal solvent for this reaction. It readily dissolves the starting isovanillin, is stable to the chlorinating agent, and its polar, protic nature can help to stabilize the intermediates formed during the electrophilic substitution mechanism. The slightly acidic nature of the solvent is also compatible with the reaction chemistry.

Visual Workflow: Synthesis Pathway

The following diagram illustrates the complete workflow from the starting material to the final purified product.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value | Molar Equivalent | Notes |

| Reactants | |||

| Isovanillin | 41.2 g | 1.0 eq | Starting material |

| Tert-butyl hypochlorite | 29.41 g | 1.0 eq | Chlorinating agent |

| Solvents | |||

| 90% Acetic Acid | 160 mL | - | Reaction solvent |

| Diethyl Ether | 200 mL | - | Used for precipitation and washing |

| Acetonitrile | As required | - | Recrystallization solvent |

| Reaction Conditions | |||

| Addition Temperature | 35 - 40 °C | - | Controlled addition of t-BuOCl is crucial to manage exothermicity. |

| Reaction Temperature | Room Temperature | - | |

| Reaction Time | 3 hours | - | |

| Results | |||

| Theoretical Yield | 50.5 g | - | Based on isovanillin as the limiting reagent. |

| Actual Yield (Purified) | 35.0 g | - | |

| Percent Yield | 69% | - | A good yield for this type of aromatic substitution.[13] |

| Melting Point | 203 - 205 °C | - | Literature value: 204-208 °C.[5][13] A sharp melting point indicates high purity. |

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified temperatures and times is critical for achieving the reported yield and purity.

5.1. Materials and Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Thermometer

-

Condenser

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

Isovanillin (99%+)

-

Tert-butyl hypochlorite (98%+)

-

Acetic acid (Glacial)

-

Diethyl ether (Anhydrous)

-

Acetonitrile (HPLC grade)

5.2. Step-by-Step Procedure

-

Dissolution of Isovanillin: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid. Gentle heating may be required to achieve complete dissolution.[13]

-

Reaction Setup: Once the isovanillin is fully dissolved, allow the solution to cool to 35-40°C.

-

Addition of Chlorinating Agent: Slowly add 29.41 g (0.271 mol) of tert-butyl hypochlorite dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature of the reaction mixture between 35°C and 40°C throughout the addition. This step is exothermic and careful control of the addition rate is essential.

-

Reaction: After the addition is complete, remove the heating mantle and allow the reaction mixture to stir at room temperature for 3 hours.[13]

-

Precipitation and Isolation: To the reaction mixture, add 200 mL of diethyl ether. Stir briefly and then allow the mixture to stand overnight without stirring. This will cause the crude product to precipitate out of the solution.[13]

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with a small amount of cold diethyl ether to remove any residual acetic acid and soluble impurities.

-

Drying: Dry the crude product (approx. 42.0 g) in a vacuum oven.

5.3. Purification

-

Recrystallization: Purify the crude product by recrystallization from acetonitrile.[13] Dissolve the crude solid in a minimum amount of hot acetonitrile.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to a constant weight. The expected yield of pure this compound is approximately 35 g (69% yield).[13]

5.4. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. The expected data are:

-

Appearance: White to off-white solid/powder.[1]

-

Melting Point: 203-205 °C.[13]

-

¹H NMR (90 MHz, DMSO-d₆) δ: 3.94 (3H, s, OCH₃), 7.10 (1H, d, Ar-H), 7.42 (1H, d, Ar-H), 9.84 (1H, s, CHO), 10.16 (1H, s, OH).[13]

Conclusion

This guide details a robust and efficient method for the synthesis of this compound from isovanillin. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided protocol, rooted in established literature, offers a clear and reproducible pathway for laboratory-scale synthesis, enabling further research and development in the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. byjus.com [byjus.com]

- 7. oms.bdu.ac.in [oms.bdu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. lookchem.com [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

physical properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 37687-57-3), a key chemical intermediate in the pharmaceutical and fragrance industries.[1] As a substituted benzaldehyde and a derivative of isovanillin, its unique arrangement of chloro, hydroxyl, and methoxy functional groups imparts specific characteristics that are critical for its application in organic synthesis.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's physical nature for process development, quality control, and analytical method validation.

Molecular Structure and Core Identifiers

This compound, also known as 2-Chloroisovanillin, possesses an aromatic ring substituted with four different functional groups.[3][4] The interplay between the electron-withdrawing aldehyde and chloro groups and the electron-donating hydroxyl and methoxy groups defines its chemical reactivity and physical behavior.

Caption: Chemical structure of this compound.

The fundamental molecular and identifying properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 37687-57-3 | [2][3] |

| Molecular Formula | C₈H₇ClO₃ | [2][3] |

| Molecular Weight | 186.59 g/mol | [2][3] |

| Synonyms | 2-Chloro-3-hydroxy-p-anisaldehyde, 2-Chloroisovanillin | [3][4] |

| Appearance | White powder, solid | [1] |

| Purity | ≥97% | [5] |

Physicochemical Properties

The physical state and solubility of a compound are dictated by the intermolecular forces, which are a direct consequence of its functional groups and overall molecular geometry.

Caption: Influence of functional groups on physical properties.

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of the crystal lattice. This compound is a solid at room temperature with a sharp, high melting point.

-

Analysis: The high melting point is a result of strong intermolecular forces. The phenolic hydroxyl (-OH) group allows for hydrogen bonding, while the aldehyde (-CHO) and chloro (-Cl) groups create significant dipole-dipole interactions. These forces, combined with the planarity of the benzene ring that allows for efficient crystal packing, require substantial thermal energy to overcome, resulting in a high melting point compared to simpler benzaldehydes. For instance, the parent compound vanillin melts at a much lower temperature of 81-83 °C.[8][9] The addition of the chloro group in the ortho position to the aldehyde enhances intermolecular interactions, contributing to the elevated melting point.

Boiling Point

Solubility

While quantitative solubility data is scarce, the molecular structure provides a qualitative prediction of its solubility profile.

-

Water: The compound is expected to have low solubility in water. Although the hydroxyl and aldehyde groups can form hydrogen bonds with water, the overall molecule is dominated by the non-polar aromatic ring and the hydrophobic chloro group. The parent compound, vanillin, is only slightly soluble in water (1.1 g/100 mL at 25°C).[9][11]

-

Organic Solvents: It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and alcohols.[2] Its solubility is driven by the ability of these solvents to engage in hydrogen bonding and dipole-dipole interactions with the solute molecules. The synthesis procedure, which uses recrystallization from acetonitrile, confirms its solubility in this solvent at elevated temperatures.[2]

Acidity (pKa)

The acidity of the phenolic hydroxyl group is an important parameter for its reactivity in basic conditions.

-

Predicted pKa: 7.77 ± 0.15

-

Analysis: This predicted value is comparable to that of vanillin (pKa ≈ 7.4), indicating a weakly acidic phenol.[9] The presence of the electron-withdrawing chloro and aldehyde groups on the ring helps to stabilize the corresponding phenoxide anion, making the proton more acidic than that of a simple phenol (pKa ≈ 10). This acidity is a key factor in synthetic reactions where deprotonation of the hydroxyl group is required.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality assessment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule. The reported spectrum in DMSO-d₆ shows distinct signals for each type of proton.[2]

-

δ 10.16 (1H, s, OH): The sharp singlet corresponds to the acidic phenolic proton. Its downfield shift is characteristic of a proton involved in hydrogen bonding.

-

δ 9.84 (1H, s, CHO): This singlet is assigned to the aldehydic proton, which is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

-

δ 7.42 (1H, d, Ar-H): This doublet corresponds to the aromatic proton adjacent to the aldehyde group.

-

δ 7.10 (1H, d, Ar-H): This doublet is assigned to the aromatic proton adjacent to the methoxy group.

-

δ 3.94 (3H, s, OCH₃): The intense singlet represents the three equivalent protons of the methoxy group.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the search results, the characteristic absorption bands can be predicted based on the functional groups present.

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2900-2800 cm⁻¹ (sharp): Aldehydic C-H stretching (often two weak bands).

-

~1680-1660 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.

-

~1600, ~1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~850-750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

In mass spectrometry, the compound would exhibit a distinct molecular ion peak.

-

Molecular Ion (M⁺): A peak at m/z 186 would be expected for the molecular ion containing the ³⁵Cl isotope.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺ peak would be a definitive feature, confirming the presence of a single chlorine atom.

Experimental Methodologies

Protocol 1: Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.

Objective: To determine the melting point range of a purified sample of this compound.

Materials:

-

Purified, dry sample of the compound.

-

Capillary tubes (sealed at one end).

-

Melting point apparatus (e.g., Mel-Temp or similar).

-

Spatula.

Procedure:

-

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a known compound, set the heating rate to a slow ramp (1-2 °C per minute) starting from about 15-20 °C below the expected melting point (expected ~204 °C).

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: Report the result as a melting point range (e.g., 204-206 °C). A narrow range (< 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Conclusion

The are a direct reflection of its highly substituted aromatic structure. Its high melting point is a consequence of strong intermolecular hydrogen bonding and dipole-dipole forces. Spectroscopic data, particularly ¹H NMR, provides unambiguous confirmation of its structure, with each functional group giving rise to a characteristic signal. This technical guide consolidates the available data to provide a robust foundation for scientists and researchers working with this versatile chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Vanillin | 121-33-5 [chemicalbook.com]

- 9. manavchem.com [manavchem.com]

- 10. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 11. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (C₈H₇ClO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No: 37687-57-3), a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Also known as 2-Chloroisovanillin, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] This document details its physicochemical properties, outlines a validated synthesis protocol with mechanistic insights, provides comprehensive characterization data, and discusses its applications. The content is structured to deliver actionable, field-proven insights for laboratory and process development applications.

Compound Profile and Physicochemical Properties

This compound is a solid, white powder at room temperature.[1] The strategic placement of its functional groups—aldehyde, hydroxyl, methoxy, and chloro—on the benzene ring creates multiple reactive sites, making it a valuable building block in organic synthesis.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 37687-57-3 | |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White Powder / Solid | [1] |

| Melting Point | 203-208 °C | [1][3] |

| Purity | ≥97-99% (typical) | [1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)Cl)O | [4] |

| InChI Key | DTMJGFBJQBQOIA-UHFFFAOYSA-N | [4] |

Synthesis Pathway: Electrophilic Chlorination of Isovanillin

A prevalent and efficient method for synthesizing this compound is the direct electrophilic chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][3] This pathway is favored for its directness and use of readily available starting materials.

2.1. Mechanistic Rationale

The synthesis hinges on an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the isovanillin ring are strong activating, ortho-, para-directing groups. The hydroxyl group, being the more powerful activator, primarily directs the incoming electrophile. The chlorine atom is introduced at the C2 position, which is ortho to the hydroxyl group and meta to the aldehyde. Tert-butyl hypochlorite (t-BuOCl) is an effective chlorinating agent for this transformation, providing a source of electrophilic chlorine under mild conditions.

2.2. Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting material to purified product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

Isovanillin (0.271 mol)

-

90% Acetic Acid (160 mL)

-

Tert-butyl hypochlorite (t-BuOCl) (0.271 mol)

-

Diethyl ether

-

Acetonitrile

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid, applying heat to facilitate dissolution.[3]

-

Chlorination: Cool the solution to a temperature range of 35-40°C. Slowly add 29.41 g of tert-butyl hypochlorite dropwise to the solution over a period of time to control the reaction exotherm.[3]

-

Reaction: Stir the reaction mixture at room temperature for 3 hours to ensure completion.[3]

-

Precipitation: Add 200 mL of diethyl ether to the reaction mixture. The ether acts as an anti-solvent, reducing the solubility of the product and inducing precipitation.

-

Isolation: Allow the mixture to stand overnight. The product will crystallize out of the solution. Collect the precipitated crystals by filtration.[3]

-

Washing: Wash the collected crude product with a small amount of cold diethyl ether to remove soluble impurities.

-

Purification: Purify the crude product (approx. 42.0 g) by recrystallization from acetonitrile to yield the final, high-purity product (approx. 35 g, 69% yield).[3]

Spectroscopic Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic methods.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural confirmation.

-

Solvent: DMSO-d₆

-

¹H NMR (90 MHz, DMSO-d₆) δ:

-

3.94 ppm (3H, singlet): Corresponds to the three protons of the methoxy (-OCH₃) group.[3]

-

7.10 ppm (1H, doublet): Aromatic proton (Ar-H).[3]

-

7.42 ppm (1H, doublet): Aromatic proton (Ar-H).[3]

-

9.84 ppm (1H, singlet): Corresponds to the aldehyde proton (-CHO).[3]

-

10.16 ppm (1H, singlet): Corresponds to the phenolic hydroxyl proton (-OH).[3]

-

Applications in Synthesis

This compound is a key intermediate in various synthetic applications due to its array of functional groups.

-

Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic activities.[1] The chlorine atom, in particular, can be a site for further cross-coupling reactions or can be retained to modulate the electronic properties and bioavailability of the final active pharmaceutical ingredient (API).

-

Fragrance and Flavoring Agents: Its structural similarity to vanillin and its derivatives makes it a candidate for developing new aromatic compounds for the fragrance industry.[1][5]

-

Organic Synthesis: In a broader context, it is a versatile building block. The aldehyde can undergo reactions like Wittig, aldol condensation, or reductive amination, while the hydroxyl group can be alkylated or acylated to build more complex scaffolds.[1]

Safety and Handling

As a laboratory chemical, proper safety protocols must be followed.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use of an N95 dust mask, chemical safety goggles, and gloves is recommended.

References

solubility and melting point of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Executive Summary

This compound (CAS No. 37687-57-3) is a key chemical intermediate with significant applications in the pharmaceutical and fragrance industries.[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive analysis of these properties, grounded in theoretical principles and supported by established experimental methodologies. We detail the factors influencing the compound's high melting point, outline a robust protocol for its accurate determination, and present a systematic approach to characterizing its solubility profile across a range of relevant solvents. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving this versatile molecule.

Introduction to this compound

This compound, also known as 2-Chloroisovanillin, is a substituted aromatic aldehyde. Its molecular structure, featuring a benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, provides multiple reactive sites for organic synthesis.[1] This structural complexity makes it a valuable building block for creating more complex molecules, particularly in the development of novel pharmaceutical agents and unique fragrance compounds.[1][2]

The successful application of this compound in any synthetic or formulation workflow is critically dependent on its physical properties. The melting point serves as a crucial indicator of purity and identity, while the solubility profile dictates the choice of appropriate solvent systems for reactions, purification, and formulation.[3] In a drug development context, these parameters directly influence process efficiency, yield, and the ultimate quality of the final product.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a baseline for the subsequent detailed analysis of its thermal behavior and solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 37687-57-3 | [4] |

| Molecular Formula | C₈H₇ClO₃ | [2][5] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 203-208 °C | [2][6][7] |

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. It is a highly characteristic property that provides insights into the strength of the intermolecular forces holding the crystal lattice together.[8] For a pure compound, this transition occurs over a narrow temperature range.

Theoretical Considerations

This compound exhibits a relatively high melting point (203-208 °C), which can be attributed to the cumulative effect of several strong intermolecular forces:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome.[9]

-

Dipole-Dipole Interactions: The electronegative oxygen atoms of the aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the chlorine (-Cl) atom, create significant bond dipoles. These result in strong dipole-dipole attractions between adjacent molecules in the crystal lattice.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which increase with molecular size and surface area.[10]

The specific arrangement of these functional groups on the benzene ring influences the efficiency of crystal packing. A well-ordered, tightly packed crystal lattice, facilitated by these strong intermolecular forces, leads to a higher melting point.[10] The presence of impurities typically disrupts this lattice, resulting in a lower and broader melting point range.

Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is a standard and reliable technique for determining the melting point of a solid organic compound.[11]

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry surface.

-

Grind the solid into a fine powder if necessary to ensure uniform packing.[12]

-

Push the open end of a capillary tube into the powder to collect a small sample.[11]

-

Tap the closed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.[12]

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This helps save time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate of 1-2 °C per minute.[12] This slow rate is critical to ensure that the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[12]

-

The melting point is reported as the range from T₁ to T₂.

-

Data Summary: Melting Point

The experimentally determined melting point of this compound is consistently reported in the following range:

| Parameter | Temperature Range (°C) |

| Melting Point | 203 - 208 °C |

Sources: ChemicalBook[6], Sigma-Aldrich, Chemsrc[7], Chongqing Chemdad Co.[2]

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar intermolecular force characteristics.[3]

Theoretical Framework

The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility behavior.

-

Polar Characteristics: The hydroxyl, aldehyde, and methoxy groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents.

-

Non-Polar Characteristics: The benzene ring is hydrophobic and will interact favorably with non-polar solvents through van der Waals forces.[13][14]

Based on this structure, we can predict the following:

-

Insoluble in Water: Despite the presence of polar groups, the hydrophobic nature of the substituted benzene ring is expected to make it very slightly soluble or practically insoluble in water.[13][15]

-

Soluble in Polar Organic Solvents: It is expected to show good solubility in polar organic solvents such as alcohols (ethanol, methanol), ketones (acetone), and aprotic polar solvents (DMSO, DMF), which can interact effectively with its polar functional groups.

-

Sparingly Soluble in Non-Polar Solvents: Solubility in non-polar solvents like hexane or toluene is likely to be limited, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination

A systematic, semi-quantitative approach is used to determine the solubility of the compound in a range of solvents representative of those used in research and development.

Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent. A recommended solvent panel includes:

-

Water (polar protic)

-

Ethanol (polar protic)

-

Acetone (polar aprotic)

-

Dimethyl Sulfoxide (DMSO) (polar aprotic)

-

Dichloromethane (DCM) (moderately polar)

-

Hexane (non-polar)

-

-

Sample Addition:

-

Weigh a precise amount of this compound, for example, 10 mg.

-

Add the sample to the first test tube containing a solvent.[16]

-

-

Dissolution and Observation:

-

Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[17][18]

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered "soluble" at that concentration (e.g., >10 mg/mL).

-

If some solid remains, the compound is "partially soluble" or "sparingly soluble."

-

If the solid does not appear to dissolve at all, it is "insoluble."

-

-

Heating (Optional):

-

For samples that are sparingly soluble or insoluble at room temperature, gently warm the test tube to observe if solubility increases with temperature, a common characteristic for most solids.[3] Note any changes upon cooling.

-

-

Classification: Record the results for each solvent. Repeat the procedure for all selected solvents.

Data Interpretation and Expected Results

The following table outlines the expected qualitative solubility profile based on the theoretical analysis. Actual experimental verification is required for precise quantitative data.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Insoluble / Very Slightly Soluble | Hydrophobic benzene ring dominates over polar groups.[13] |

| Ethanol | Polar Protic | Soluble | Can form hydrogen bonds and interact with polar groups. |

| Acetone | Polar Aprotic | Soluble | Strong dipole interactions can solvate the molecule. |

| DMSO | Polar Aprotic | Soluble | Highly polar solvent effective at dissolving a wide range of organic compounds. |

| Dichloromethane | Moderately Polar | Sparingly Soluble | Intermediate polarity may allow for some dissolution. |

| Hexane | Non-Polar | Insoluble | Cannot effectively solvate the polar functional groups. |

Visualization: Solubility Determination Workflow

Caption: A systematic workflow for the qualitative determination of solubility.

Conclusion

The physicochemical properties of this compound are well-defined by its molecular structure. Its high melting point of 203-208 °C is a direct consequence of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, making it a stable, crystalline solid at room temperature. This thermal stability is advantageous for storage and handling. The compound's predicted solubility profile—soluble in polar organic solvents but largely insoluble in water and non-polar solvents—provides critical guidance for selecting appropriate solvent systems for its use in chemical synthesis, purification processes like recrystallization, and formulation development. The experimental protocols detailed herein offer a reliable framework for the verification of these essential properties, ensuring consistency and quality in research and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. youtube.com [youtube.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. quora.com [quora.com]

- 15. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Spectroscopic and NMR Analysis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and other key spectral data for the compound 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 37687-57-3). Also known as 2-Chloroisovanillin, this substituted benzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural verification. This document synthesizes experimental and predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic view of the molecule's spectroscopic signature. Methodologies for data acquisition and interpretation are detailed to provide a practical framework for researchers in the field.

Molecular Structure and Atom Numbering

This compound possesses a multi-substituted benzene ring, which gives rise to a distinct and informative spectral profile. The electronic effects of the chloro (electron-withdrawing), hydroxyl (electron-donating), and methoxy (electron-donating) groups, in conjunction with the aldehyde functionality, create a unique chemical environment for each atom.[2] For clarity in spectral assignments, the following numbering scheme is used throughout this guide.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen environments within a molecule. The spectrum of this compound is characterized by distinct signals for the aldehyde, hydroxyl, methoxy, and aromatic protons.

Experimental ¹H NMR Data

The following data was obtained in DMSO-d₆ at 90 MHz.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 10.16 | Singlet | 1H | OH (H10) | Labile proton, signal may broaden or shift with concentration/temperature. |

| 9.84 | Singlet | 1H | CHO (H8) | Characteristic downfield shift due to the deshielding effect of the carbonyl group. |

| 7.42 | Doublet | 1H | Ar-H (H6) | Coupled to H5. |

| 7.10 | Doublet | 1H | Ar-H (H5) | Coupled to H6. |

| 3.94 | Singlet | 3H | OCH₃ (H12) | Free rotation of the methyl group results in a single peak. |

In-Depth Interpretation

-

Hydroxyl and Aldehyde Protons: The phenolic hydroxyl proton (H10) at 10.16 ppm and the aldehyde proton (H8) at 9.84 ppm are the most downfield signals. Their singlet nature indicates no coupling to adjacent protons. The significant deshielding of the aldehyde proton is a classic diagnostic feature.[1]

-

Aromatic Protons: The two aromatic protons, H5 and H6, appear as doublets, confirming they are on adjacent carbons and couple with each other. The expected coupling constant for ortho protons on a benzene ring is typically in the range of 7-9 Hz.

-

H6 (δ 7.42): This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro group, leading to a more downfield shift compared to H5.

-

H5 (δ 7.10): This proton is ortho to the electron-donating methoxy group, which provides a shielding effect, shifting it upfield relative to H6.

-

-

Methoxy Protons: The three protons of the methoxy group (H12) are equivalent and appear as a sharp singlet at 3.94 ppm, a typical region for methoxy groups attached to an aromatic ring.

Recommended Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing exchangeable protons like the hydroxyl group.

-

Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Predicted ¹³C NMR Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| 189.5 | C7 (CHO) | Carbonyl carbon, highly deshielded. |

| 155.2 | C4 | Aromatic carbon attached to the methoxy group. |

| 149.8 | C3 | Aromatic carbon attached to the hydroxyl group. |

| 128.5 | C6 | Aromatic CH carbon. |

| 125.1 | C1 | Aromatic carbon attached to the aldehyde group. |

| 118.3 | C2 | Aromatic carbon attached to the chlorine atom. |

| 112.9 | C5 | Aromatic CH carbon. |

| 56.7 | C12 (OCH₃) | Methoxy carbon. |

Prediction performed using advanced NMR prediction algorithms.[4][5]

In-Depth Interpretation

-

Carbonyl Carbon (C7): The aldehyde carbon at ~189.5 ppm is the most downfield signal, which is characteristic of carbonyl carbons in aromatic aldehydes.[1]

-

Oxygen-Substituted Carbons (C3, C4): The carbons directly bonded to oxygen atoms (C3 and C4) are significantly deshielded and appear in the 149-156 ppm range. The carbon bearing the methoxy group (C4) is slightly more downfield than the one with the hydroxyl group (C3).

-

Chlorine-Substituted Carbon (C2): The carbon attached to the chlorine atom (C2) is found at ~118.3 ppm. The effect of chlorine on the chemical shift of the attached carbon is less pronounced than that of oxygen.

-

Aromatic CH Carbons (C5, C6): The protonated aromatic carbons appear at ~112.9 ppm (C5) and ~128.5 ppm (C6). C5 is shielded due to the para-donating effect of the hydroxyl group and the ortho-donating effect of the methoxy group. C6 is deshielded due to its proximity to the aldehyde group.

-

Quaternary Carbon (C1): The carbon atom to which the aldehyde group is attached (C1) is found at ~125.1 ppm.

-

Methoxy Carbon (C12): The methoxy carbon appears upfield at a characteristic value of ~56.7 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=O, and C=C bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3400 | O-H stretch | Broad, Medium | Phenolic Hydroxyl (-OH) |

| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |

| 2820 & 2720 | C-H stretch | Medium, Sharp | Aldehyde C-H (Fermi Doublet) |

| ~1685 | C=O stretch | Strong, Sharp | Conjugated Aldehyde (C=O) |

| 1500 - 1600 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~1260 | C-O stretch | Strong | Aryl-O-CH₃ (asymmetric) |

| ~1020 | C-O stretch | Strong | Aryl-O-CH₃ (symmetric) |

| 700 - 800 | C-Cl stretch | Medium-Strong | Aryl-Cl |

In-Depth Interpretation

-

Hydroxyl Group: A broad absorption band between 3200-3400 cm⁻¹ is expected for the O-H stretching of the phenolic group, with the broadening due to hydrogen bonding.

-

Aldehyde Group: The key diagnostic peaks for the aldehyde are the strong, sharp C=O stretching vibration, which is lowered to ~1685 cm⁻¹ due to conjugation with the aromatic ring, and the characteristic pair of C-H stretching bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.[1][6]

-

Aromatic Ring: Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be present in the 1500-1600 cm⁻¹ region.

-

Methoxy Group: Strong C-O stretching bands for the aryl ether linkage will be prominent around 1260 cm⁻¹ and 1020 cm⁻¹.

-

Chloro Group: The C-Cl stretch is expected in the lower frequency "fingerprint" region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₈H₇ClO₃), the nominal molecular weight is 186 g/mol .

Predicted Fragmentation Pattern (Electron Ionization)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 186 / 188 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 185 / 187 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |

| 171 / 173 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 157 / 159 | [M-CHO]⁺ | α-cleavage, loss of the formyl radical |

| 129 / 131 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide |

In-Depth Interpretation

-

Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) is expected for this aromatic aldehyde.[7] Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) at m/z 186 and 188, respectively, with an intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

-

Key Fragmentations:

-

[M-H]⁺ (m/z 185/187): Loss of the weakly bound aldehydic hydrogen is a common fragmentation pathway for aromatic aldehydes.[8]

-

[M-CH₃]⁺ (m/z 171/173): Loss of a methyl radical from the methoxy group is another likely fragmentation.

-

[M-CHO]⁺ (m/z 157/159): Alpha-cleavage resulting in the loss of the entire formyl group (CHO) is a characteristic fragmentation for aldehydes.

-

[M-CHO-CO]⁺ (m/z 129/131): The fragment resulting from the loss of the formyl group can further lose a molecule of carbon monoxide (CO).

-

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow provides a logical approach to structural elucidation and verification.

Conclusion

The spectral data of this compound provides a definitive fingerprint for its identification and characterization. The ¹H NMR spectrum clearly resolves all five distinct proton environments. The predicted ¹³C NMR spectrum accounts for all eight carbon atoms in their unique electronic environments. IR spectroscopy confirms the presence of the key hydroxyl, aldehyde, methoxy, and aromatic functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including a diagnostic 3:1 isotope cluster for the chlorine atom. This comprehensive guide serves as a valuable resource for researchers, enabling confident structural verification and quality assessment of this important chemical intermediate.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 3. homework.study.com [homework.study.com]

- 4. CASCADE [nova.chem.colostate.edu]

- 5. Visualizer loader [nmrdb.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. GCMS Section 6.11.4 [people.whitman.edu]

alternate names for 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

An In-depth Technical Guide to 2-Chloro-3-hydroxy-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 37687-57-3), a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. We will delve into its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its applications as a versatile building block in the development of novel pharmaceutical compounds and other fine chemicals. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this valuable chemical intermediate.

Core Chemical Identity and Nomenclature

Precise identification is critical in research and development. This compound is known by several synonyms across various chemical databases and commercial suppliers. Understanding these alternate names is crucial for conducting thorough literature searches and sourcing materials.

| Identifier | Value | Source(s) |

| Primary IUPAC Name | This compound | [1] |

| CAS Number | 37687-57-3 | [1][2][3] |

| EC Number | 253-627-9 | [4][5][6] |

| Common Synonyms | 2-Chloroisovanillin | [1][3][5] |

| 2-Chloro-3-hydroxy-p-anisaldehyde | [3][4][5] | |

| Isovanillin, 2-chloro- | [1] | |

| Benzaldehyde, 2-chloro-3-hydroxy-4-methoxy- | [1] | |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [2][3][7] |

| InChI Key | DTMJGFBJQBQOIA-UHFFFAOYSA-N | [1][4][8] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The key to this molecule's utility lies in the interplay of its four distinct functional groups on the benzene ring, which creates a unique chemical scaffold.

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid/powder | [4][6][9] |

| Melting Point | 204-208 °C | [4][5][9][10] |

| Boiling Point (Predicted) | 291.3 ± 35.0 °C | [5][6] |

| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.77 ± 0.15 | [5][8] |

| Commercial Purity | Typically ≥97% | [4][11] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5] |

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved via electrophilic aromatic substitution on a readily available precursor. The following protocol is a robust and scalable method starting from isovanillin.

Rationale for Synthetic Strategy

The choice of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material is strategic. It possesses the required hydroxyl and methoxy groups in the correct orientation relative to the aldehyde. The primary challenge is the regioselective introduction of a chlorine atom at the C2 position, ortho to the hydroxyl group and meta to the aldehyde. The hydroxyl group is a potent activating group and ortho-, para-director. Using a controlled electrophilic chlorinating agent like tert-butyl hypochlorite (t-BuOCl) allows for this specific substitution under mild conditions, preventing over-chlorination or other side reactions.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

Isovanillin (41.2 g, 0.271 mol)

-

90% Acetic Acid (160 mL)

-

tert-Butyl hypochlorite (t-BuOCl) (29.41 g)

-

Diethyl ether

-

Acetonitrile

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid with heating.

-

Chlorination: Cool the solution to between 35-40°C. Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCl) dropwise to the solution. Maintain the temperature within this range during the addition.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Add 200 mL of diethyl ether to the reaction mixture to induce precipitation of the crude product.

-

Isolation: Allow the mixture to stand overnight. Collect the precipitated crystals by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and unreacted t-BuOCl.

-

Purification: Recrystallize the crude product (approx. 42.0 g) from acetonitrile to yield the pure this compound (approx. 35 g, 69% yield).[2]

Self-Validation:

-

The purity of the final product should be confirmed by its sharp melting point (203-205 °C).[2]

-

Structural confirmation is achieved via NMR spectroscopy. The expected ¹H NMR signals in DMSO-d₆ are: δ 3.94 (s, 3H, OCH₃), 7.10 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 9.84 (s, 1H, CHO), and 10.16 (s, 1H, OH).[2]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 37687-57-3 [sigmaaldrich.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | CAS#:37687-57-3 | Chemsrc [chemsrc.com]

- 11. This compound – Biotuva Life Sciences [biotuva.com]

An In-depth Technical Guide to the Electrophilic Chlorination of Isovanillin

This guide provides a comprehensive exploration of the electrophilic chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a critical transformation for synthesizing valuable intermediates in drug discovery and fine chemical production. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering a robust framework for researchers, scientists, and drug development professionals to understand and optimize this reaction. The focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical theory.

Foundational Principles: Understanding the Isovanillin Ring

Isovanillin is a phenolic aldehyde, an aromatic compound rich in electrons, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2] The regioselectivity of the chlorination is dictated by the interplay of the three substituents on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

-

Hydroxyl (-OH) Group: A powerful activating group and ortho, para-director. It strongly enhances the electron density of the ring, particularly at the positions ortho (C-2, C-6) and para (C-5) to it.

-

Methoxy (-OCH₃) Group: Also an activating group and an ortho, para-director, though slightly less potent than the hydroxyl group.

-

Aldehyde (-CHO) Group: A deactivating group and a meta-director due to its electron-withdrawing nature.

The combined influence of these groups directs the incoming electrophile. The C-5 position is para to the strongly activating hydroxyl group and ortho to the activating methoxy group, making it a highly favorable site for electrophilic attack. While the C-2 and C-6 positions are also activated (ortho to the hydroxyl and methoxy groups, respectively), the C-5 position is generally the preferred site of substitution, leading to the formation of 5-chloroisovanillin as the major product. This is analogous to the well-documented chlorination of vanillin, which also predominantly yields the 5-chloro derivative.[3][4]

Visualizing the Reaction Pathway

The mechanism proceeds via a classic electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

Caption: General mechanism for the electrophilic chlorination of isovanillin.

Selecting the Appropriate Chlorinating Agent

The choice of chlorinating agent is paramount and depends on factors such as substrate reactivity, desired selectivity, and operational safety. For an activated ring like isovanillin, mild to moderately reactive agents are preferred to avoid over-chlorination or oxidative side reactions.[6] We will detail protocols for two highly effective reagents: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

| Parameter | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |

| Reactivity | Mild to Moderate | High (tunable) |

| Handling | Solid, easy to handle | Corrosive liquid, moisture sensitive |

| Byproducts | Succinimide (solid) | SO₂ (gas), HCl (gas) - "Traceless" |

| Catalyst | Often not required for activated rings | Can be used with or without catalysts |

| Safety | Can cause exothermic reactions | Reacts violently with water |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible. The rationale behind each critical step is explained to empower the researcher to troubleshoot and adapt the methodology as needed.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

NCS is a preferred reagent for its ease of handling and generally mild reaction conditions, making it suitable for activated systems like phenols.[7] The succinimide byproduct is typically removed during aqueous work-up.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Causality: Acetonitrile and DCM are effective solvents that are inert to the reaction conditions. The chosen concentration ensures adequate solubility while maintaining a safe reaction dilution.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

-

Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the chlorinating agent, minimizing the formation of potential byproducts.

-

-

Reagent Addition: Add N-Chlorosuccinimide (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: A slight excess of NCS ensures complete consumption of the starting material. Slow, portion-wise addition is a critical safety measure to manage the reaction rate and temperature.[8]

-

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) until the isovanillin spot is consumed (typically 1-3 hours).

-

Causality: TLC provides a simple and effective way to track the reaction's completion, preventing unnecessary reaction time which could lead to side product formation.

-

-

Work-up & Isolation: a. Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes.

- Causality: Sodium thiosulfate neutralizes any unreacted NCS, preventing the potential for chlorination during the subsequent work-up steps.[5] b. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with water and brine.

- Causality: This washing sequence removes the water-soluble succinimide byproduct and other inorganic salts. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

- Causality: Removal of residual water is essential before solvent evaporation to obtain a dry crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

-

Causality: Recrystallization is often sufficient for this product, offering a high-purity crystalline solid. Chromatography provides an alternative for separating any minor impurities.

-

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more powerful chlorinating agent that offers the advantage of "traceless" byproducts (SO₂ and HCl), which are easily removed by vacuum.[6] Its high reactivity requires careful control, especially with electron-rich substrates.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, add isovanillin (1.0 eq.) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dissolve in anhydrous dichloromethane (DCM, ~0.2 M).

-

Causality: The reaction must be conducted under anhydrous conditions as SO₂Cl₂ reacts violently with water.[9] An inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dilute sulfuryl chloride (1.0-1.05 eq.) with a small amount of anhydrous DCM in the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred isovanillin solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Causality: Dropwise addition of a diluted reagent is a crucial control measure to prevent a runaway reaction and minimize the formation of dichlorinated byproducts.

-

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Causality: Vigilant monitoring is necessary due to the high reactivity of the reagent.

-

-

Work-up & Isolation: a. Slowly quench the reaction by adding cold water or a saturated sodium bicarbonate solution, being mindful of gas evolution (HCl and SO₂).

- Causality: This step neutralizes unreacted SO₂Cl₂ and the HCl byproduct. The addition must be slow and controlled due to vigorous gas evolution. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. c. Combine the organic layers and wash with water and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Causality: A standard aqueous work-up effectively removes inorganic byproducts and purifies the crude product.

-

Purification: Purify the resulting crude solid by recrystallization or silica gel chromatography as described in Protocol 1.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the electrophilic chlorination of isovanillin.

Product Characterization: Confirming Success

Unequivocal identification of the final product, 5-chloroisovanillin, is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most telling evidence is the change in the aromatic region. The ¹H NMR spectrum of isovanillin shows three aromatic protons. Upon successful chlorination at the C-5 position, the spectrum of 5-chloroisovanillin will show only two aromatic protons, both appearing as singlets (or narrow doublets with a small meta-coupling constant). The signal corresponding to the C-5 proton will be absent.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a new quaternary carbon signal for C-5, which now bears the chlorine atom. This signal will typically appear in the 120-130 ppm range. Concurrently, the signal for the C-5 methine carbon from the starting material will have disappeared.

-

Infrared (IR) Spectroscopy: The IR spectrum will retain the characteristic stretches for the hydroxyl (broad, ~3300 cm⁻¹), aldehyde C=O (~1680 cm⁻¹), and C-O-C ether groups. A C-Cl stretching vibration may be observed in the 1000-700 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of 5-chloroisovanillin (C₈H₇ClO₃, M.W. 186.59). A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive confirmation.

Broader Impact: Applications in Drug Discovery

The introduction of a chlorine atom into a bioactive molecule can profoundly alter its properties. Chlorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[11][12] This "magic halogen" effect makes chlorinated derivatives of natural products like isovanillin highly sought-after scaffolds in medicinal chemistry.[13][14] 5-Chloroisovanillin serves as a versatile building block for the synthesis of more complex molecules with potential applications as antibacterial, antifungal, and anticancer agents.

References

- 1. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chlorination - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 10. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Role of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-chloroisovanillin, is a highly functionalized aromatic aldehyde that serves as a versatile building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern—featuring a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and a chlorine atom—offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery and development.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for new medicines.

Chemical Profile and Strategic Advantages

Before delving into its applications, it is crucial to understand the chemical characteristics of this compound that underpin its utility as a pharmaceutical intermediate.

| Property | Value | Source |

| CAS Number | 37687-57-3 | [3][4] |

| Molecular Formula | C₈H₇ClO₃ | [3] |

| Molecular Weight | 186.59 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204-208 °C | [1] |

| Key Functional Groups | Aldehyde, Phenolic Hydroxyl, Methoxy, Chloro | [2] |

The strategic placement of these functional groups provides a powerful platform for synthetic chemists. The aldehyde group is a gateway for the formation of Schiff bases, heterocycles, and carbon-carbon bonds through various condensation and coupling reactions. The phenolic hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties, or it can be used as a directing group in further electrophilic aromatic substitutions. The chlorine atom introduces a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities. Finally, the methoxy group can influence the electronic properties of the ring and can be selectively cleaved if a catechol moiety is desired.

Core Application: A Precursor to Bioactive Scaffolds

While direct applications of this compound in final drug products are not extensively documented, its primary role is as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its utility is best illustrated through its conversion into key synthetic precursors.

Synthesis of 2-Chloro-3-benzyloxy-4-methoxybenzaldehyde: Protecting Group Strategy

A common and critical step in leveraging the reactivity of this compound is the protection of the phenolic hydroxyl group. This prevents unwanted side reactions in subsequent synthetic steps. Benzylation is a frequently employed strategy due to the stability of the benzyl ether and its relative ease of removal under specific conditions.

Experimental Protocol: Benzylation of this compound

This protocol details the synthesis of 2-chloro-3-benzyloxy-4-methoxybenzaldehyde, a key intermediate for further elaboration.

Objective: To protect the phenolic hydroxyl group of this compound via benzylation.

Materials:

-

This compound

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), potassium carbonate (1.2 equivalents), and a catalytic amount of sodium iodide.

-

Solvent Addition: Add 95% ethanol to the flask to create a stirrable suspension.

-

Reagent Addition: Add benzyl chloride (1.1 equivalents) to the reaction mixture.

-